molecular formula C10H14N4O2 B1518260 3-{[(3-Aminophenyl)carbamoyl]amino}propanamide CAS No. 1157041-14-9

3-{[(3-Aminophenyl)carbamoyl]amino}propanamide

Cat. No. B1518260
CAS RN: 1157041-14-9
M. Wt: 222.24 g/mol
InChI Key: DOSSUMYNFRSESI-UHFFFAOYSA-N
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Description

“3-{[(3-Aminophenyl)carbamoyl]amino}propanamide” is a chemical compound with the CAS Number: 1157041-14-9 . It has a molecular weight of 222.25 and its IUPAC name is 3-{[(3-aminoanilino)carbonyl]amino}propanamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N4O2/c11-7-2-1-3-8(6-7)14-10(16)13-5-4-9(12)15/h1-3,6H,4-5,11H2,(H2,12,15)(H2,13,14,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.25 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

The compound 3-{[(3-Aminophenyl)carbamoyl]amino}propanamide, while not directly mentioned, is structurally related to compounds involved in organic synthesis and chemical reactions. Propanephosphonic acid anhydride (T3P®) is highlighted for its versatility as a coupling and dehydrating agent in organic synthesis, including peptide coupling, synthesis of heterocycles, and functional group transformations. This showcases the potential utility of related compounds in facilitating diverse chemical reactions and synthesizing novel organic molecules (Vishwanatha et al., 2013).

Pharmacology and Drug Development

Derivatives of this compound have been investigated for their pharmacokinetic properties and potential as therapeutic agents. For instance, research into selective androgen receptor modulators (SARMs) has examined the metabolic profile and pharmacokinetics of related compounds in preclinical studies, providing insights into their therapeutic potential and mechanisms of action (Wu et al., 2006).

Antibacterial and Antimicrobial Activity

Studies on azole derivatives from compounds structurally similar to this compound have shown promising antibacterial activity. This suggests the potential application of these compounds in developing new antibacterial agents (Tumosienė et al., 2012).

Neuroprotection

Research on aminopropyl carbazole chemicals, closely related in structural concept to this compound, has explored their neuroprotective properties. These studies have identified mechanisms of action that could support the development of treatments for neurodegenerative diseases or nerve cell injuries (Wang et al., 2014).

properties

IUPAC Name

3-[(3-aminophenyl)carbamoylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-7-2-1-3-8(6-7)14-10(16)13-5-4-9(12)15/h1-3,6H,4-5,11H2,(H2,12,15)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSUMYNFRSESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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